1-[(2-CHLOROPHENYL)METHYL]-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(2-CHLOROPHENYL)METHYL]-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group, a thiophene ring, and an oxadiazole moiety
Preparation Methods
The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE can be achieved through a multi-step process involving several key reactions:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from a suitable thiophene precursor.
Formation of the Oxadiazole Moiety: The oxadiazole ring can be formed through a cyclization reaction involving appropriate precursors.
Final Coupling Reaction: The final step involves coupling the piperidine ring with the chlorophenyl, thiophene, and oxadiazole moieties under suitable reaction conditions.
Chemical Reactions Analysis
1-[(2-CHLOROPHENYL)METHYL]-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHYL]-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and materials science.
Biological Research: The compound is used in biological research to study its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(2-CHLOROPHENYL)METHYL]-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Methiopropamine: A compound structurally related to methamphetamine, featuring a thiophene group with an alkyl amine substituent.
Thiophene Derivatives: Compounds containing the thiophene ring, which are used in various applications, including pharmaceuticals and materials science.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, which are studied for their potential biological and electronic properties.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2S/c1-25(14-19-23-20(24-28-19)18-7-4-12-29-18)21(27)15-8-10-26(11-9-15)13-16-5-2-3-6-17(16)22/h2-7,12,15H,8-11,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRLXYAHTLSRIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CS2)C(=O)C3CCN(CC3)CC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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